2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Biological Activity
2-(2-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. Its structural complexity includes a fluorophenoxy group, a piperidine moiety, and a pyrimidine ring, which contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C18H21FN4O2
- Molecular Weight : 344.39 g/mol
- CAS Number : 1235051-36-1
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism positions it as a candidate for treating cognitive disorders such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures often exhibit significant AChE inhibitory activity. For instance, studies have shown that the presence of a fluorine atom in the phenyl ring increases the potency and selectivity of AChE inhibitors . The structure-activity relationship (SAR) suggests that modifications to the phenoxy and piperidine groups can further enhance biological activity.
Potential Therapeutic Applications
- Neurological Disorders : The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions.
- Cancer : Preliminary studies indicate that similar compounds may have anticancer properties, potentially through mechanisms involving apoptosis or cell cycle arrest.
Study on Structural Modifications
A study highlighted the impact of structural modifications on biological activity. The introduction of fluorine atoms was found to significantly enhance the inhibitory effects on AChE, with IC50 values indicating potent activity compared to non-fluorinated analogs .
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | TBD | AChE Inhibitor |
Non-fluorinated analog | Higher than TBD | Less effective |
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals that this compound exhibits unique properties due to its specific functional groups:
Compound | Structure | Biological Activity |
---|---|---|
2-(4-fluorophenoxy)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide | Structure | AChE Inhibitor |
4-(Fluorophenyl)piperazine derivatives | Structure | Various receptor interactions |
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-4-1-2-5-16(15)25-13-17(24)22-12-14-6-10-23(11-7-14)18-20-8-3-9-21-18/h1-5,8-9,14H,6-7,10-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZANVLLZWGGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.